(S)-3-(Chloromethyl)pyrrolidine
Overview
Description
(S)-3-(Chloromethyl)pyrrolidine is a chiral compound that belongs to the pyrrolidine family Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Chloromethyl)pyrrolidine typically involves the chloromethylation of pyrrolidine. One common method is the reaction of pyrrolidine with formaldehyde and hydrochloric acid, followed by resolution of the racemic mixture to obtain the (S)-enantiomer. Another approach involves the use of chiral catalysts to directly synthesize the (S)-enantiomer from pyrrolidine and chloromethylating agents .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. These methods involve the use of specialized reactors and precise control of reaction conditions to optimize the production of the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Chloromethyl)pyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is commonly employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: The primary product is the corresponding methyl derivative.
Scientific Research Applications
(S)-3-(Chloromethyl)pyrrolidine has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of (S)-3-(Chloromethyl)pyrrolidine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target. The chloromethyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, which lacks the chloromethyl group.
3-(Chloromethyl)pyridine: A similar compound with a pyridine ring instead of a pyrrolidine ring.
®-3-(Chloromethyl)pyrrolidine: The enantiomer of (S)-3-(Chloromethyl)pyrrolidine.
Uniqueness
This compound is unique due to its chiral nature and the presence of the chloromethyl group, which imparts distinct reactivity and biological activity. The (S)-enantiomer is often preferred in pharmaceutical applications due to its specific interactions with biological targets, leading to enhanced efficacy and reduced side effects compared to the ®-enantiomer .
Properties
IUPAC Name |
(3S)-3-(chloromethyl)pyrrolidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZOZPKSATVTCW-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501301757 | |
Record name | (3S)-3-(Chloromethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501301757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187931-91-4 | |
Record name | (3S)-3-(Chloromethyl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-3-(Chloromethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501301757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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